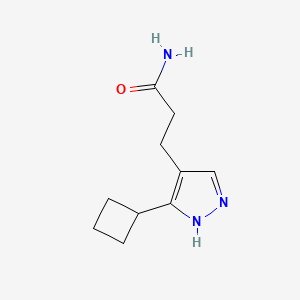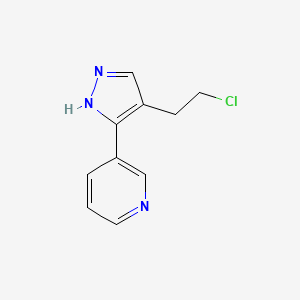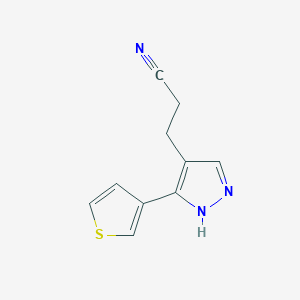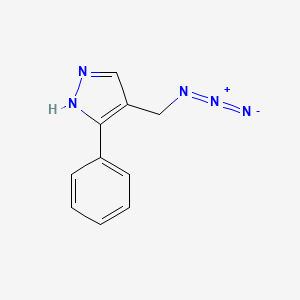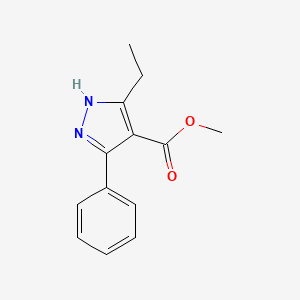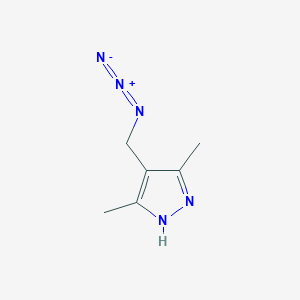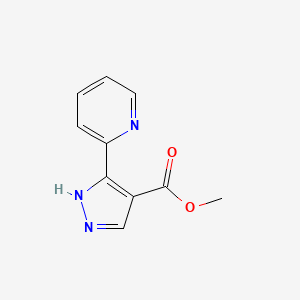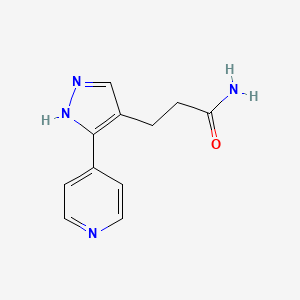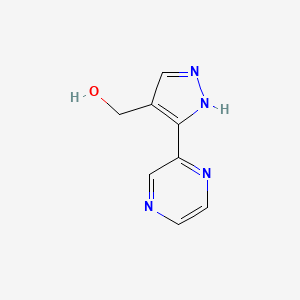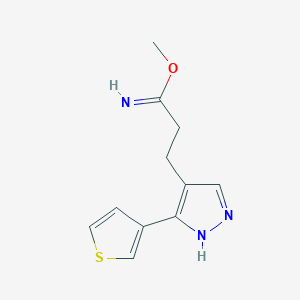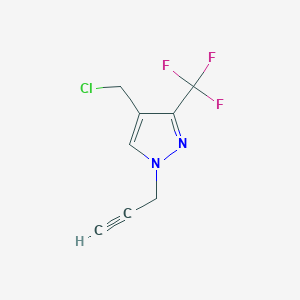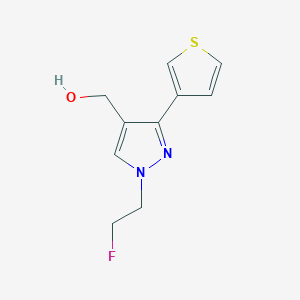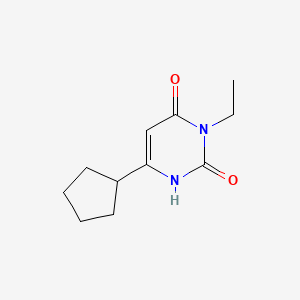
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Vue d'ensemble
Description
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Derivative Compounds 6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, as part of the broader family of tetrahydropyrimidine-2,4-diones, has been a subject of interest in synthetic chemistry due to its utility as a building block for various heterocyclic compounds. For instance, cyclization reactions of related tetrahydropyrimidinones have been employed to synthesize novel derivatives with potential applications in medicinal chemistry and material science. Mekuskiene and Vainilavicius (2006) demonstrated the synthesis of pyrimidine-2,4-dione derivatives through cyclization, showcasing the chemical versatility of these compounds Mekuskiene & Vainilavicius, 2006.
Molecular Structure and Optical Properties The molecular structure and vibrational spectra of tetrahydropyrimidine-2,4-diones have been extensively studied, highlighting their potential in non-linear optical applications due to significant hyperpolarizability. Al-Abdullah et al. (2014) conducted theoretical investigations to explore the HOMO-LUMO energy gap and other electronic properties of a closely related compound, indicating its promise in non-linear optical applications Al-Abdullah et al., 2014.
Antiviral and Antibacterial Potential Research into the biological activities of tetrahydropyrimidine-2,4-diones has also uncovered their potential as antiviral and antibacterial agents. El‐Sayed et al. (2009) synthesized N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, demonstrating moderate to high antiviral activity against the hepatitis B virus, suggesting a promising avenue for the development of new antiviral drugs El‐Sayed, Ramiz, & Abdel-Rahman, 2009.
Supramolecular Assemblies and Material Science The dihydropyrimidine-2,4-(1H,3H)-dione functionality has also been explored for its role in forming novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives that, when co-crystallized with diaza-18-crown-6, formed 2D and 3D networks through extensive hydrogen bonding, demonstrating the potential for constructing complex supramolecular structures Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004.
Analyse Biochimique
Biochemical Properties
6-Cyclopentyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase 2 (COX-2), an enzyme involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, highlighting the compound’s potential as an anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the NF-κB signaling pathway, which plays a crucial role in regulating immune response and inflammation . By inhibiting this pathway, the compound can reduce the expression of genes involved in inflammation and immune response, thereby modulating cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain, demonstrating the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Its degradation products can also have biological effects, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma proteins, which facilitate its distribution throughout the body . Additionally, its accumulation in specific tissues, such as the liver and kidneys, can influence its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in its localization, ensuring that it reaches the appropriate sites of action within the cell.
Propriétés
IUPAC Name |
6-cyclopentyl-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-2-13-10(14)7-9(12-11(13)15)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKISLIAHBFDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


